molecular formula C22H38ClN3O2Si B1521747 N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide CAS No. 1203499-53-9

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

Cat. No.: B1521747
CAS No.: 1203499-53-9
M. Wt: 440.1 g/mol
InChI Key: WJGLSNQVINZTRA-UHFFFAOYSA-N
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Description

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (CAS # 1203499-53-9) is a pyridine derivative characterized by a complex structure integrating a pivalamide group, a chloropyridine core, and a pyrrolidine moiety modified with a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group. Its molecular formula is C₂₂H₃₈ClN₃O₂Si, with a molecular weight of 440.10 g/mol . The TBDMS group enhances lipophilicity, making it valuable in medicinal chemistry for improving membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[6-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-10-9-17(24-19(18)23)14-26-12-11-16(13-26)15-28-29(7,8)22(4,5)6/h9-10,16H,11-15H2,1-8H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGLSNQVINZTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CN2CCC(C2)CO[Si](C)(C)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClN3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of pyridine-based pivalamides with variations in substituents and protecting groups. Key analogues include:

Compound Name CAS # Molecular Formula M.W. (g/mol) Key Structural Features Price (1 g)
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 1203499-53-9 C₂₂H₃₈ClN₃O₂Si 440.10 TBDMS-protected hydroxymethyl on pyrrolidine, chloropyridine, pivalamide $400
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide 1203499-44-8 C₁₆H₂₄ClN₃O₂ 325.83 Hydroxymethyl on pyrrolidine (unprotected), chloropyridine, pivalamide $400
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide 1142191-94-3 C₁₇H₂₉ClN₂O₂Si 356.96 TBDMS-protected hydroxymethyl directly on pyridine (no pyrrolidine) $400
N-(2-bromo-5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide 1171919-94-0 C₁₇H₂₉BrN₂O₂Si 423.39 Bromopyridine instead of chloropyridine, TBDMS group on pyridine $400
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide - C₁₁H₁₂ClIN₂O₂ 366.58 Formyl and iodo substituents on pyridine $500

Functional Group Impact on Properties

  • TBDMS vs. Hydroxymethyl : The TBDMS group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to the hydroxymethyl analogue (logP ~1.8), enhancing cell permeability but requiring deprotection for reactivity .
  • Chloropyridine vs. Bromopyridine : Bromine’s larger atomic radius in N-(2-bromo-5-...pivalamide (CAS #1171919-94-0) may alter binding kinetics in halogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

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